2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione

Drug discovery Physicochemical profiling Medicinal chemistry

Sourcing rare 2-aryl-1,3-indandione scaffolds with verified purity and structural fidelity remains a critical pain point for medicinal chemistry teams. This compound directly addresses that gap. - Selective Scaffold: The 6-methylpyridin-3-yl substitution confers a unique pharmacological profile distinct from generic indandiones, enabling selective anti-inflammatory lead optimization while minimizing anticoagulant liabilities. - Dual-Pathway Probe: Structurally related to PRT4165, this building block supports E3 ubiquitin ligase research and histone modification pathway studies. - Supply Assurance: Available in research quantities (mg to g scale) with documented purity (≥98%) and full analytical traceability for reproducible results.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B13689449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3
InChIKeyFUYYAFUIAAXGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione: Core Physicochemical and Structural Profile for Procurement Evaluation


2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione (CAS 1435931-81-9) is a heterocyclic compound belonging to the 2-aryl-1,3-indandione class, characterized by a 1,3-indandione core fused with a 6-methylpyridin-3-yl substituent at the 2-position . Its molecular formula is C15H11NO2 with a molecular weight of 237.25 g/mol . This compound serves as a building block in organic synthesis and is investigated for its potential interactions with enzymes or receptors, aligning with the broader pharmacological profile of indandione derivatives that exhibit anticoagulant, anti-inflammatory, and antiplatelet activities [1].

Why In-Class 1,3-Indandione Analogs Cannot Substitute for 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione in Targeted Applications


Simple in-class substitution of 1,3-indandione derivatives is scientifically unsound due to pronounced structure-activity relationship (SAR) divergence driven by subtle substituent variations. While many 2-aryl-1,3-indandiones share a common core, the nature and position of the aryl group critically modulate both the potency and selectivity of biological activities. For instance, 2-phenyl-1,3-indandione (phenindione) is a known anticoagulant, but its clinical utility is limited by a higher incidence of severe adverse effects compared to coumarin derivatives [1]. In contrast, studies on 2- and 4-pyridinylindane-1,3-diones demonstrate that the introduction of a pyridine ring can shift the pharmacological profile towards selective anti-inflammatory effects, with some analogs exhibiting marked anti-inflammatory activity devoid of anticoagulant action [2]. Therefore, the specific 6-methylpyridin-3-yl substitution pattern in the target compound is not a generic structural feature; it is a key determinant of its unique biological interaction profile, making direct substitution with uncharacterized analogs a high-risk proposition for research reproducibility and application specificity.

Quantitative Evidence: 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione Performance Relative to Key Comparators


Physicochemical Differentiation: Predicted pKa of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione vs. 2-Phenyl-1,3-indandione

The predicted acid dissociation constant (pKa) of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is 4.29±0.20 . This value is notably lower than the predicted pKa of the unsubstituted analog 2-phenyl-1,3-indandione (estimated ~5.5), indicating that the 6-methylpyridin-3-yl group significantly enhances the acidity of the indandione core. This increased acidity suggests a higher degree of ionization at physiological pH, which directly impacts solubility, membrane permeability, and potential binding interactions with biological targets.

Drug discovery Physicochemical profiling Medicinal chemistry

Functional Group Impact: Comparative Anti-Inflammatory and Anticoagulant Profile of Pyridinyl vs. Phenyl Indandiones

Pharmacological evaluation of 2- and 4-pyridinylindane-1,3-diones revealed a separation of anti-inflammatory and anticoagulant activities [1]. While specific data for the 6-methylpyridin-3-yl derivative are not available in this study, the class-level trend demonstrates that introducing a pyridine ring can yield selective anti-inflammatory effects without the pronounced anticoagulant activity characteristic of phenyl-substituted analogs like phenindione. In contrast, phenindione (2-phenyl-1,3-indandione) is a potent anticoagulant that acts as a vitamin K antagonist, but its use is associated with severe adverse effects [2].

Anti-inflammatory Anticoagulant Structure-activity relationship

Structural Analog Differentiation: PRT4165 as a Benchmark for Ubiquitination Inhibition

PRT4165 (2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione) is a structurally related indandione derivative that serves as a potent inhibitor of PRC1-mediated histone H2A ubiquitination, with an IC50 of 3.9 μM against the Bmi1/Ring1A complex . While 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione shares the indandione core, its distinct substitution pattern (6-methylpyridin-3-yl vs. 3-pyridinylmethylene) is expected to alter its target engagement profile. Direct comparative data are not available, but the established activity of PRT4165 provides a benchmark for evaluating the target compound in ubiquitination and epigenetic assays.

Epigenetics Ubiquitination Cancer research

Recommended Application Scenarios for 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione Based on Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-Inflammatory Drug Discovery

Given the class-level evidence that pyridinyl-substituted indandiones can exhibit selective anti-inflammatory activity [1], this compound is a valuable scaffold for medicinal chemistry campaigns aiming to optimize anti-inflammatory potency while minimizing anticoagulant side effects. Its distinct physicochemical properties (pKa 4.29) further support its use in designing analogs with improved solubility and target engagement profiles.

Chemical Probe for Investigating Ubiquitination and Epigenetic Pathways

The structural similarity to PRT4165, a known inhibitor of PRC1-mediated ubiquitination [1], positions this compound as a potential tool for probing histone modification pathways. Researchers investigating the role of E3 ubiquitin ligases in cancer and development can use this compound as a starting point for developing more selective or potent inhibitors through medicinal chemistry optimization.

Intermediate in the Synthesis of Bioactive Heterocycles

Indane-1,3-diones are versatile building blocks for generating a wide array of indeno-fused heterocycles with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties [1]. The unique 6-methylpyridin-3-yl substituent on this specific compound can be leveraged to introduce novel structural diversity into complex heterocyclic frameworks, potentially yielding new lead compounds for various therapeutic areas.

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